Treprostinil-2-yl Treprostinilate Ester
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Overview
Description
Treprostinil-2-yl Treprostinilate Ester is a compound derived from treprostinil, a prostacyclin analog. Treprostinil is widely used for the treatment of pulmonary arterial hypertension due to its potent vasodilatory and anti-proliferative properties . This compound is a modified form designed to enhance the pharmacokinetic properties and therapeutic efficacy of treprostinil.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of treprostinil involves key steps such as Claisen rearrangement and catalytic Pauson-Khand reactions. These reactions are performed in continuous flow reactors to improve yields and selectivity . The process begins with the preparation of an intermediate compound, which undergoes reduction and deprotection of hydroxyl groups, followed by hydrolysis to yield treprostinil .
Industrial Production Methods
Industrial production of treprostinil and its derivatives, including Treprostinil-2-yl Treprostinilate Ester, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes allows for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Treprostinil-2-yl Treprostinilate Ester undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include cobalt carbonyl for catalytic reactions, chloroacetonitrile for hydrolysis, and various protecting groups for selective deprotection .
Major Products Formed
The major products formed from these reactions include intermediate compounds that are further processed to yield treprostinil and its esters .
Scientific Research Applications
Treprostinil-2-yl Treprostinilate Ester has a wide range of scientific research applications:
Chemistry: Used in the study of prostacyclin analogs and their chemical properties.
Medicine: Primarily used in the treatment of pulmonary arterial hypertension and related conditions.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Treprostinil-2-yl Treprostinilate Ester exerts its effects by acting as a stable analog of prostacyclin. It promotes vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation . The compound targets prostacyclin receptors and modulates various signaling pathways involved in vascular tone and cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
Epoprostenol: Another prostacyclin analog with a shorter half-life and less stability compared to treprostinil.
Iloprost: A synthetic analog with similar vasodilatory properties but different pharmacokinetic profiles.
Beraprost: An oral prostacyclin analog with distinct pharmacological effects.
Uniqueness
Treprostinil-2-yl Treprostinilate Ester is unique due to its enhanced stability and prolonged half-life, making it more suitable for long-term treatment of pulmonary arterial hypertension . Its ability to be administered via multiple routes (subcutaneous, intravenous, inhaled, and oral) provides flexibility in clinical use .
Properties
Molecular Formula |
C46H66O9 |
---|---|
Molecular Weight |
763.0 g/mol |
IUPAC Name |
2-[[(1R,2R,3aS,9aS)-2-[2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetyl]oxy-1-[(3R)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C46H66O9/c1-3-5-7-13-33(47)17-19-35-37-21-29-11-10-16-43(39(29)23-31(37)25-41(35)49)54-28-46(52)55-44-26-32-24-40-30(12-9-15-42(40)53-27-45(50)51)22-38(32)36(44)20-18-34(48)14-8-6-4-2/h9-12,15-16,31-38,41,44,47-49H,3-8,13-14,17-28H2,1-2H3,(H,50,51)/t31-,32-,33-,34+,35+,36+,37-,38-,41+,44+/m0/s1 |
InChI Key |
AQQMMSCCHJCPNT-JZPFJNSUSA-N |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O[C@@H]4C[C@@H]5CC6=C(C[C@@H]5[C@H]4CC[C@@H](CCCCC)O)C=CC=C6OCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OC4CC5CC6=C(CC5C4CCC(CCCCC)O)C=CC=C6OCC(=O)O)O)O |
Origin of Product |
United States |
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